molecular formula C27H44O16 B12300891 Kanokoside D CAS No. 64703-88-4

Kanokoside D

Cat. No.: B12300891
CAS No.: 64703-88-4
M. Wt: 624.6 g/mol
InChI Key: AKTRFOPOAKDICT-GHHIWPQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kanokoside D is an organic compound belonging to the class of terpene glycosides. These compounds are characterized by a carbohydrate moiety glycosidically bound to a terpene backbone. This compound has a molecular formula of C27H44O16 and a molecular weight of 624.6287 . It is primarily used in scientific research related to life sciences .

Preparation Methods

Chemical Reactions Analysis

Kanokoside D undergoes various chemical reactions typical of terpene glycosides. These reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Kanokoside D can be compared with other terpene glycosides, such as Kanokoside A and Kanokoside C . These compounds share a similar terpene backbone but differ in their carbohydrate moieties and specific functional groups. The uniqueness of this compound lies in its specific glycosidic linkage and the resulting biological activities. Other similar compounds include various iridoid glycosides and other terpene glycosides .

Properties

CAS No.

64703-88-4

Molecular Formula

C27H44O16

Molecular Weight

624.6 g/mol

IUPAC Name

[(1S,4aS,6S,7R,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate

InChI

InChI=1S/C27H44O16/c1-10(2)3-17(31)43-25-18-12(4-14(30)13(18)5-28)11(7-38-25)8-39-26-24(37)22(35)20(33)16(42-26)9-40-27-23(36)21(34)19(32)15(6-29)41-27/h7,10,12-16,18-30,32-37H,3-6,8-9H2,1-2H3/t12-,13-,14+,15-,16-,18+,19-,20-,21+,22+,23-,24-,25+,26-,27-/m1/s1

InChI Key

AKTRFOPOAKDICT-GHHIWPQQSA-N

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@H]2CO)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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